(4-Ethoxyphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate
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Overview
Description
(4-Ethoxyphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate is a chemical compound with the molecular formula C14H16N2O6S and a molecular weight of 340.35 g/mol. This compound is known for its unique structural features, which include an ethoxyphenyl group and a dioxopyrimidine sulfonate moiety. It is used in various scientific research applications due to its interesting chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
The compound might bind to its target, causing a conformational change that affects the target’s activity .
Biochemical Pathways
Similar compounds have been involved in various biochemical pathways, including those related to cell signaling, metabolism, and gene expression .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Based on the activities of similar compounds, it could potentially lead to changes in cellular function, gene expression, or signal transduction .
Action Environment
The action, efficacy, and stability of (4-Ethoxyphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate can be influenced by various environmental factors. These factors could include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound is active .
Preparation Methods
The synthesis of (4-Ethoxyphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate typically involves multiple steps. One common synthetic route includes the reaction of 4-ethoxyphenylamine with 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
(4-Ethoxyphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: It can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles like amines or thiols.
Hydrolysis: Under acidic or basic conditions, the ester bond in the ethoxyphenyl group can be hydrolyzed to form the corresponding phenol.
Scientific Research Applications
(4-Ethoxyphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties
Comparison with Similar Compounds
(4-Ethoxyphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate can be compared with other similar compounds, such as:
(4-Methoxyphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate: This compound has a methoxy group instead of an ethoxy group, which can affect its reactivity and biological activity.
(4-Chlorophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate: The presence of a chlorine atom can significantly alter the compound’s chemical properties and its interactions with biological targets.
(4-Nitrophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate: The nitro group can introduce additional reactivity, making this compound useful in different chemical reactions
Properties
IUPAC Name |
(4-ethoxyphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O6S/c1-4-21-10-5-7-11(8-6-10)22-23(19,20)12-9-15(2)14(18)16(3)13(12)17/h5-9H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZNQKXJLMIEPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OS(=O)(=O)C2=CN(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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